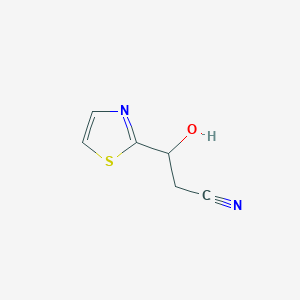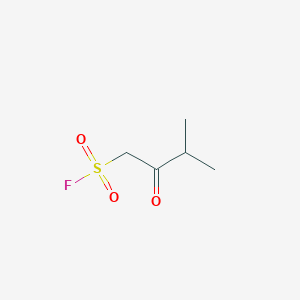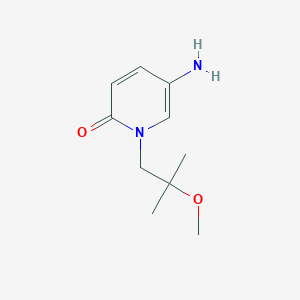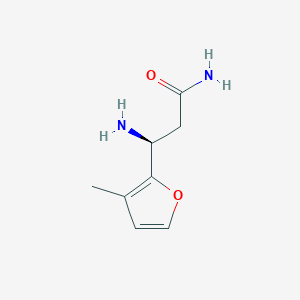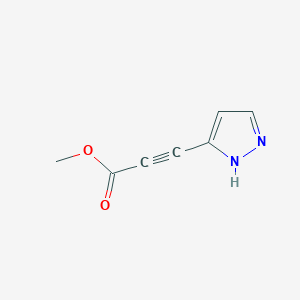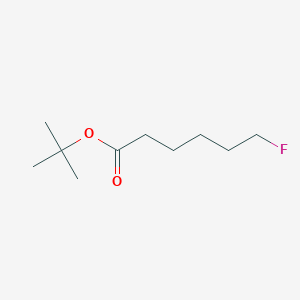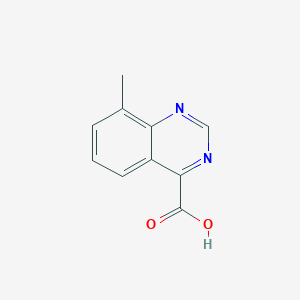
8-Methylquinazoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylquinazoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by a quinazoline ring system with a methyl group at the 8th position and a carboxylic acid group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a simple and efficient route to obtain quinazoline derivatives.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis. This method is preferred due to its efficiency, higher yields, and environmentally friendly nature. The reaction typically involves the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
化学反応の分析
Types of Reactions: 8-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
科学的研究の応用
8-Methylquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.
Medicine: Quinazoline derivatives are explored for their potential use in treating diseases such as cancer and bacterial infections.
作用機序
The mechanism of action of 8-Methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Quinazoline: The parent compound with a similar ring structure but without the methyl and carboxylic acid groups.
Quinazolinone: A derivative with a carbonyl group at the 4th position instead of a carboxylic acid group.
2-Methylquinazoline: A similar compound with a methyl group at the 2nd position instead of the 8th position.
Uniqueness: 8-Methylquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 4th position enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
8-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
QKKMKUYIIHIVBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


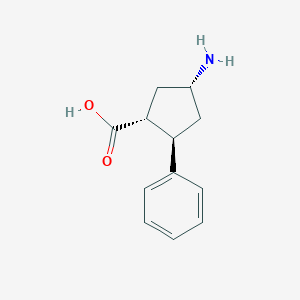
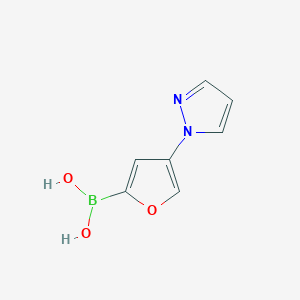
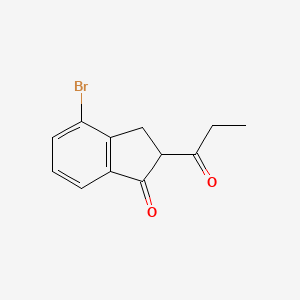
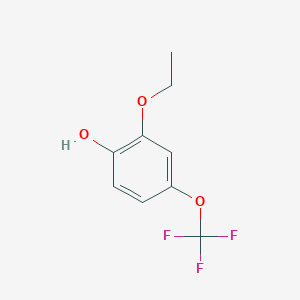
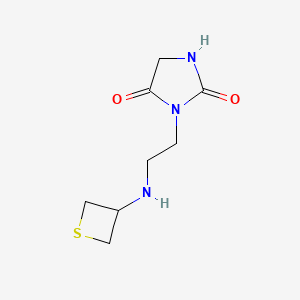
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
